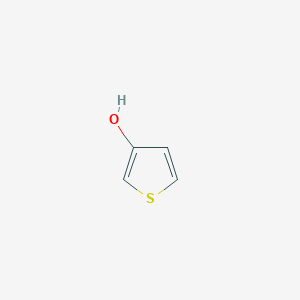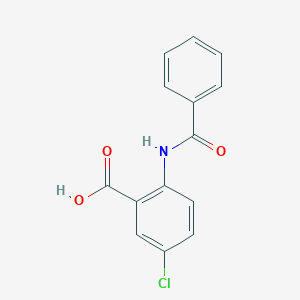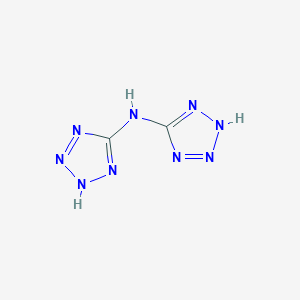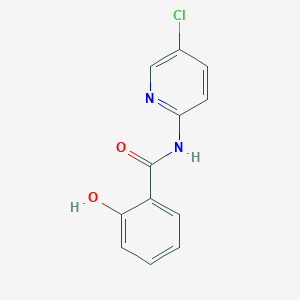
(4,6-Dimethoxypyrimidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethoxypyrimidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
Target of Action
(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .
Mode of Action
The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .
Result of Action
The primary result of the action of this compound, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .
Action Environment
The action of this compound, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.
Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.
4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.
Eigenschaften
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSNKFVKVULPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560953 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-88-3 |
Source


|
| Record name | (4,6-Dimethoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)


![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)






